molecular formula C11H12Cl2O B13601880 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13601880
M. Wt: 231.11 g/mol
InChI Key: YWXQCEHGUVIDJO-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

The synthesis of 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Substitution Reaction: The cyclopropyl group is then attached to the phenyl ring via a substitution reaction, where the 3 and 5 positions of the phenyl ring are substituted with chlorine atoms.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-2-propanol: Similar structure but with a propanol moiety instead of ethan-1-ol.

    3-(3,5-Dichlorophenyl)-1,1-diisopropylurea: Contains a urea group instead of a cyclopropyl group.

    2-cyclopropyl-1-(3,5-dichlorophenyl)ethan-1-amine: Contains an amine group instead of an ethan-1-ol moiety.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-[1-(3,5-dichlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12Cl2O/c1-7(14)11(2-3-11)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3

InChI Key

YWXQCEHGUVIDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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